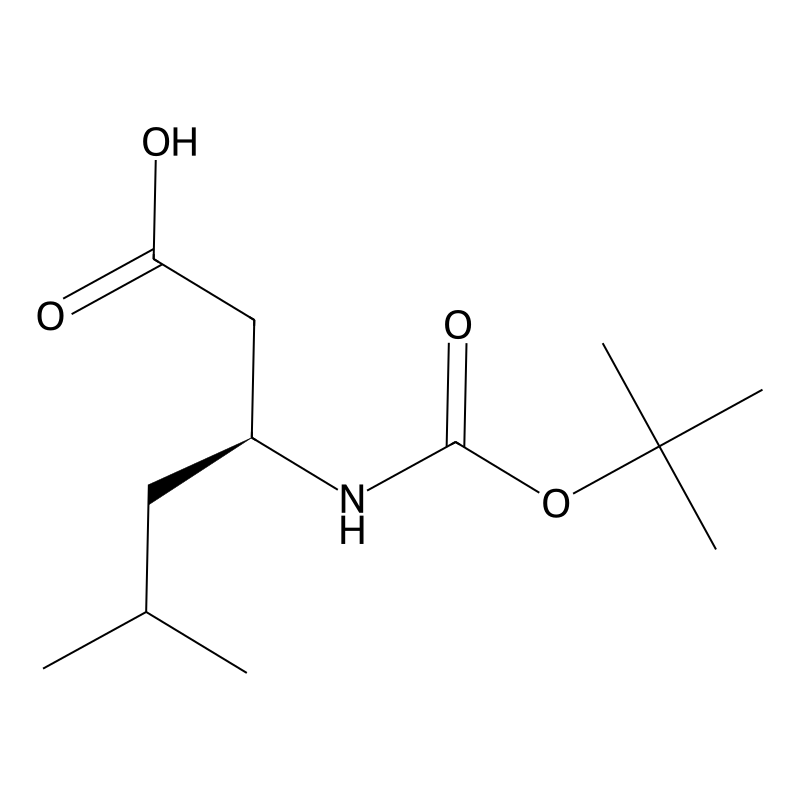

Boc-L-beta-homoleucine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-L-beta-homoleucine is a protected amino acid. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amino acid's amine functionality. This protection allows for the controlled formation of peptide bonds during peptide synthesis.

In peptide synthesis, scientists combine amino acids in a specific order to create peptides, which are chains of amino acids. Peptides play important roles in biological processes, and researchers use them to study these processes and develop new drugs.

The Boc group ensures that the amine group on the Boc-L-beta-homoleucine molecule reacts only under specific conditions, allowing for the targeted formation of the desired peptide bond with another amino acid. Once the peptide chain is built, the Boc protecting group can be removed to reveal the functional peptide. PubChem:

Boc-L-beta-homoleucine is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group. Its chemical formula is C₁₂H₂₃NO₄, and it has a molecular weight of approximately 245.32 g/mol. This compound is an analogue of leucine, distinguished by the presence of a beta carbon substituent, which alters its steric and electronic properties compared to standard amino acids. Boc-L-beta-homoleucine is utilized primarily in peptide synthesis, where it serves as a building block for the construction of more complex peptide structures.

Boc-L-beta-homoleucine itself doesn't have a known biological function. Its primary purpose is as a building block for incorporating the beta-methyl group into peptides and proteins during synthesis. The introduced beta-methyl group can alter the protein structure and potentially its function by affecting protein folding, stability, or interaction with other molecules [].

- Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptide bonds under suitable conditions, often facilitated by coupling reagents.

- Deprotection Reactions: The Boc group can be removed through acidic conditions (e.g., trifluoroacetic acid) to yield L-beta-homoleucine, allowing for further functionalization or incorporation into peptides.

- Ugi Reaction: Boc-L-beta-homoleucine can be involved in multicomponent reactions such as the Ugi reaction, which combines amines, carboxylic acids, aldehydes, and isocyanides to create diverse molecular structures .

Boc-L-beta-homoleucine can be synthesized through several methods:

- Direct Amination: Starting from commercially available precursors, Boc protection can be applied during the amination process.

- Multicomponent Reactions: The Ugi reaction can be employed to synthesize Boc-L-beta-homoleucine from readily available starting materials in a one-pot procedure .

- Resolution Techniques: Enantiomeric forms can be separated using chiral chromatography techniques post-synthesis.

Boc-L-beta-homoleucine finds applications primarily in:

- Peptide Synthesis: It serves as a key building block in the synthesis of peptides and peptidomimetics.

- Drug Development: Its derivatives may be explored for pharmaceutical applications due to potential bioactivity.

- Bioconjugation: The compound can be utilized in bioconjugation strategies where amino acids are linked to biomolecules for therapeutic purposes.

Interaction studies involving Boc-L-beta-homoleucine typically focus on its role in peptide formation and its interactions with various biological targets. Research has indicated that:

- Complexes formed with metal ions exhibit unique chiroptical properties, suggesting potential applications in chiral recognition and sensing .

- The compound's interactions with other amino acids can influence the secondary structure of peptides formed, impacting their biological function.

Boc-L-beta-homoleucine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| L-Leucine | Standard amino acid | Natural occurrence; widely used in protein synthesis. |

| L-Homoleucine | One less carbon than leucine | Exhibits different steric properties affecting peptide conformation. |

| Boc-L-Alanine | Similar Boc protection | Smaller side chain; affects hydrophobicity and reactivity. |

| Boc-L-Valine | Similar Boc protection | Branched-chain structure influencing sterics and interactions. |

| Boc-D-beta-Homoleucine | D-enantiomer of beta-homoleucine | Potentially different biological activity compared to L-form. |

Boc-L-beta-homoleucine's unique beta carbon position differentiates it from these compounds, influencing its reactivity and potential applications in synthetic chemistry and biochemistry.

Boc-L-beta-homoleucine possesses the molecular formula C₁₂H₂₃NO₄ with a molecular weight of 245.32 grams per mole [2] [3] [4]. The compound is registered under the Chemical Abstracts Service number 132549-43-0 and carries the IUPAC name (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid [2] [4]. The structural composition includes twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the tert-butoxycarbonyl protecting group attached to the beta-homoleucine backbone [2] [3].

The molecular weight of 245.32 grams per mole represents a significant increase compared to the unprotected L-beta-homoleucine, which has a molecular weight of 145.20 grams per mole [28]. This difference of approximately 100 grams per mole corresponds to the addition of the Boc protecting group, which contributes the tert-butoxycarbonyl moiety to the overall molecular structure [2] [4].

Physical property measurements indicate a melting point range of 53-55°C for the crystalline form [4] [35]. The predicted boiling point is 374.3±25.0°C, while the calculated density is 1.046±0.06 grams per cubic centimeter [4] [6]. The compound exhibits very slight solubility in water, with a measured solubility of 1.1 grams per liter at 25°C [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₃NO₄ |

| Molecular Weight | 245.32 g/mol |

| CAS Number | 132549-43-0 |

| Melting Point | 53-55°C |

| Boiling Point | 374.3±25.0°C (Predicted) |

| Density | 1.046±0.06 g/cm³ (Predicted) |

| Water Solubility | 1.1 g/L at 25°C |

Stereochemistry and Enantiomeric Forms

The stereochemical configuration of Boc-L-beta-homoleucine centers on a single stereogenic center located at the beta carbon (C3) position [12] [2]. This compound exists in the S-configuration, which corresponds to the L-designation commonly used in amino acid nomenclature [2] [4]. The absolute configuration at the stereogenic center follows the Cahn-Ingold-Prelog priority rules, resulting in the (S)-stereochemical assignment [2].

Beta-homoleucine can exist as either of two enantiomers: D-beta-homoleucine and L-beta-homoleucine, with L-beta-homoleucine being the more common and naturally occurring isomer [12]. The L-enantiomer corresponds to the S-configuration at the beta carbon, while the hypothetical D-enantiomer would possess the R-configuration [12]. The compound demonstrates optical activity due to the presence of the stereogenic center, contributing to its chiral recognition properties [11].

Research investigating chiral recognition has demonstrated that enantiomeric forms of beta-amino acid derivatives exhibit enantioselective binding behavior [11]. Studies using naphthalenediimide derivatives have shown that the S-enantiomer of beta-homoleucine compounds stabilizes certain molecular structures more effectively than the R-enantiomer [11]. This enantioselective behavior suggests that the stereochemical configuration significantly influences the compound's interaction patterns and binding affinities [11].

| Stereochemical Property | Description |

|---|---|

| Stereogenic Center | C3 (beta carbon) |

| Absolute Configuration | S-configuration |

| Enantiomeric Forms | L and D enantiomers possible |

| Common Form | L-beta-homoleucine (S-configuration) |

| Optical Activity | Optically active |

| Chiral Recognition | Shows enantioselective binding |

Conformational Analysis

The conformational properties of Boc-L-beta-homoleucine arise from the flexibility inherent in the beta-amino acid backbone structure [14] [15]. Unlike alpha-amino acids, beta-amino acids possess an additional methylene unit between the amino and carboxyl groups, which provides greater conformational freedom and backbone flexibility [21] [22]. This extended backbone allows for a broader range of accessible conformations compared to conventional alpha-amino acids [25].

Conformational analysis studies have identified that beta-amino acids, including beta-homoleucine derivatives, can adopt both gauche and trans conformations about the carbon-carbon bonds [15] [17]. Specifically, gauche conformations occur at approximately ±60° torsion angles, while trans conformations are observed at approximately 180° [15]. The theta torsion angle, representing rotation about the C-beta to C-alpha bond, plays a crucial role in determining the overall conformational state [15] [17].

Crystallographic studies of protected beta-amino acid residues have revealed that Boc-protected compounds can accommodate both conformational states [15] [17]. The gauche conformations about C-beta to C-alpha bonds are frequently observed for beta-homoleucine residues, particularly when incorporated into peptide structures [15]. These conformational preferences influence the secondary structure formation capabilities of beta-peptides containing beta-homoleucine residues [14].

The enhanced conformational flexibility of beta-homoleucine derivatives contributes to their ability to form stable secondary structures, including beta-helices and beta-sheets [14] [21]. Computational studies suggest that solvation generally stabilizes conformations relative to gas-phase structures, with smaller energy differences between conformational states in solution [33]. The beta3 structural arrangement, where the side chain is located on the carbon adjacent to the amino terminus, demonstrates somewhat greater stability compared to beta2 arrangements [33].

| Conformational Parameter | Observed Values |

|---|---|

| C-C Bond Rotation | Gauche (±60°) and trans (180°) |

| Backbone Flexibility | High due to extended chain |

| Preferred Conformations | Extended conformations favored |

| Secondary Structure | Beta-sheet and beta-helix formation |

| Solvent Effects | Stabilization in aqueous environment |

Crystal Structure Properties

The crystal structure properties of Boc-L-beta-homoleucine reflect the general characteristics observed in protected beta-amino acid compounds [15] [17]. Crystallographic investigations of related Boc-protected beta-amino acids have revealed that molecules associate through intermolecular backbone hydrogen bonds, leading to the formation of extended sheet-like structures [15] [17]. These hydrogen bonding patterns involve predominantly N-H···O interactions between adjacent molecules [15].

The molecular packing arrangements in crystals of beta-amino acid derivatives demonstrate both parallel and antiparallel aggregation modes [15] [17]. Sheet formation accommodates both trans and gauche conformations about the C-beta to C-alpha bonds, indicating conformational flexibility within the crystal lattice [15]. The polar strands formed by beta-amino acid residues can aggregate in various orientations, contributing to the overall crystal stability [15].

Intermolecular interactions in the solid state are dominated by hydrogen bonding between backbone amide groups [15] [17]. The extended backbone of beta-amino acids provides additional opportunities for hydrogen bond formation compared to alpha-amino acid structures [15]. The conformational state within crystals typically exhibits mixed gauche and trans arrangements, reflecting the inherent flexibility of the beta-amino acid backbone [15].

The crystal stability of Boc-protected beta-amino acids has been documented, with reports indicating that these compounds can form stable crystalline forms suitable for long-term storage [34] [36]. The Boc protecting group contributes to the overall crystallization behavior and enhances the stability of the crystalline state [34]. The melting point of 53-55°C for Boc-L-beta-homoleucine indicates moderate thermal stability in the solid state [4] [35].

| Crystal Structure Parameter | Literature Observations |

|---|---|

| Hydrogen Bonding | Intermolecular N-H···O bonds |

| Molecular Packing | Extended sheet formation |

| Aggregation Mode | Parallel and antiparallel arrangements |

| Conformational State | Mixed gauche and trans conformations |

| Crystal Stability | Stable crystalline forms reported |

Comparative Analysis with Alpha-Amino Acid Counterparts

The structural comparison between Boc-L-beta-homoleucine and its alpha-amino acid counterpart, leucine, reveals significant differences in backbone architecture and conformational properties [21] [22] [25]. The fundamental distinction lies in the positioning of the amino group: alpha-leucine contains the amino group on the alpha carbon (C2), while beta-homoleucine features the amino group on the beta carbon (C3) [22]. This positional difference results in an extended carbon chain length, with beta-homoleucine containing seven carbons compared to six in alpha-leucine [22].

The molecular weight difference between the free amino acids is substantial, with L-beta-homoleucine weighing 145.20 grams per mole compared to 131.17 grams per mole for L-leucine [23]. This additional molecular weight corresponds to the extra methylene unit in the beta-amino acid backbone [22]. The extended backbone structure provides beta-homoleucine with greater conformational freedom and backbone flexibility compared to the more constrained alpha-leucine structure [21] [25].

Protease resistance represents a critical advantage of beta-amino acids over their alpha counterparts [12] [21]. Beta-homoleucine demonstrates remarkable stability to metabolic degradation and exhibits slow microbial degradation rates [12]. This enhanced stability stems from the altered backbone structure, which is inherently resistant to proteases and peptidases that typically cleave alpha-amino acid sequences [12] [21]. Alpha-leucine, in contrast, remains susceptible to proteolytic degradation through conventional enzymatic pathways [21].

The hydrogen bonding patterns differ significantly between alpha and beta-amino acid structures [21] [22]. Alpha-amino acids follow standard protein hydrogen bonding patterns, while beta-amino acids create altered bonding arrangements due to the extended backbone [21]. This difference influences the secondary structure formation capabilities, with beta-amino acids favoring beta-helix and sheet structures rather than the alpha-helix formations typical of alpha-amino acids [21] [25].

Secondary structure propensities also distinguish these compound classes [14] [21]. While alpha-leucine contributes to alpha-helix formation in proteins, beta-homoleucine promotes the formation of beta-helices and beta-sheet structures [14] [21]. The enhanced conformational stability of beta-peptides in aqueous environments provides advantages over alpha-peptides, which require longer sequences to achieve stable secondary structures [21] [33].

| Structural Aspect | Alpha-Leucine | Beta-Homoleucine |

|---|---|---|

| Amino Group Position | Alpha carbon (C2) | Beta carbon (C3) |

| Carbon Chain Length | 6 carbons | 7 carbons |

| Molecular Weight | 131.17 g/mol | 145.20 g/mol |

| Backbone Flexibility | Less flexible | More flexible |

| Protease Stability | Susceptible | Resistant |

| Secondary Structure | Alpha-helix formation | Beta-helix and sheet formation |

| Conformational Freedom | Restricted | Enhanced |

Boc-L-beta-homoleucine typically exists as a white powder or off-white solid at room temperature [1] [2] [3]. The compound exhibits a crystalline structure, as evidenced by its well-defined melting point range. The physical appearance is characteristic of protected amino acid derivatives, presenting as a fine, free-flowing powder that is stable under normal laboratory conditions [4].

The compound maintains its solid-state integrity under ambient conditions, making it suitable for routine handling and storage in research laboratories. Its powder form facilitates accurate weighing and measurement for synthetic applications [5].

Melting Point and Thermal Properties

The melting point of Boc-L-beta-homoleucine is reported as 53-55°C [1] [2] [6] [7] [8] [9]. This relatively low melting point is typical for Boc-protected amino acids and indicates moderate intermolecular forces in the solid state. The narrow melting range suggests good purity and uniform crystalline structure.

| Property | Value | References |

|---|---|---|

| Melting Point | 53-55°C | [1] [2] [6] [7] |

| Boiling Point (Predicted) | 374.3±25.0°C at 760 mmHg | [1] [10] [2] [7] |

| Flash Point | 180.2±23.2°C | [10] [7] [4] |

| Vapor Pressure | 0.0±1.8 mmHg at 25°C | [10] [7] [4] |

The thermal stability of Boc-L-beta-homoleucine is governed by the stability of the Boc protecting group. The compound remains stable at storage temperatures of 2-8°C but undergoes thermal decomposition at elevated temperatures. Boc deprotection begins at approximately 150-170°C, with complete removal of the protecting group occurring at temperatures around 230°C [11] [12] [13]. This thermal decomposition follows a mechanism involving the fragmentation of the Boc group to form isobutylene and carbon dioxide, ultimately yielding the free amino acid [11] [14].

Solubility Profile in Various Solvents

The solubility characteristics of Boc-L-beta-homoleucine reflect its amphiphilic nature, with both hydrophobic (tert-butyl and isobutyl groups) and hydrophilic (carboxylic acid and amide) components.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | 1.1 g/L at 25°C (Very slightly soluble) | Poor water solubility |

| DMSO | Soluble | Good solubility in polar aprotic solvents |

| Chloroform | Soluble | Good solubility in halogenated solvents |

| Dichloromethane | Soluble | Good solubility in halogenated solvents |

| Ethyl Acetate | Soluble | Good solubility in organic solvents |

| Acetone | Soluble | Good solubility in organic solvents |

| Ethanol | Soluble | Moderate solubility |

| DMF | May dissolve | Alternative solvent for difficult cases |

The compound exhibits very limited water solubility (1.1 g/L at 25°C) [1] [2] [7], which is characteristic of Boc-protected amino acids due to the hydrophobic nature of the tert-butyl group. However, it shows excellent solubility in organic solvents, particularly in polar aprotic solvents such as DMSO, and halogenated solvents like chloroform and dichloromethane [15] [16]. This solubility profile makes it suitable for use in organic synthesis reactions and purification procedures.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about Boc-L-beta-homoleucine. The compound exhibits characteristic spectral features that reflect its molecular structure and functional groups.

¹H NMR Characteristics:

- The tert-butyl group of the Boc protecting group typically appears as a singlet around 1.37-1.40 ppm, integrating for 9 protons [17]

- The β-amino acid proton appears as a multiplet in the 4.2-4.6 ppm region [17]

- The isobutyl side chain protons appear as characteristic multiplets in the aliphatic region (0.9-2.0 ppm) [18]

- The NH proton of the Boc group appears as a doublet around 6.4-6.5 ppm [17]

¹³C NMR Characteristics:

- The carbonyl carbon of the Boc group appears around 155-156 ppm [17]

- The carboxylic acid carbonyl appears around 170-172 ppm [17]

- The quaternary carbon of the tert-butyl group appears around 78-79 ppm [17]

- The methyl carbons of the tert-butyl group appear around 28 ppm [17]

Mass Spectrometric Analysis

Mass spectrometry provides accurate molecular weight determination and fragmentation patterns for Boc-L-beta-homoleucine.

Key Mass Spectrometric Data:

- Molecular Weight: 245.32 g/mol [1] [2] [7]

- Exact Mass: 245.162704 [10] [7] [4]

- Molecular Ion: [M+H]⁺ at m/z 246

- Common Fragments: Loss of tert-butyl group (m/z 189), loss of Boc group (m/z 146)

The mass spectrometric analysis typically shows the molecular ion peak and characteristic fragmentation patterns, including the loss of the tert-butyl group (57 mass units) and the complete Boc group (101 mass units) [19]. These fragmentation patterns are diagnostic for Boc-protected amino acids and aid in structural confirmation.

Infrared Spectroscopy Identification

Infrared (IR) spectroscopy reveals the functional groups present in Boc-L-beta-homoleucine through characteristic absorption bands.

Key IR Absorption Bands:

- N-H stretch: 3300-3400 cm⁻¹ (broad, associated with the carbamate NH) [20]

- C=O stretch (carboxylic acid): ~1700 cm⁻¹ (sharp, strong) [20]

- C=O stretch (carbamate): ~1660-1680 cm⁻¹ (amide I region) [21]

- C-H stretches: 2800-3000 cm⁻¹ (aliphatic CH groups) [20]

- C-O stretch: 1000-1300 cm⁻¹ (various C-O bonds) [20]

The IR spectrum provides a fingerprint for the compound, with the presence of both carboxylic acid and carbamate carbonyl stretches being particularly diagnostic [21]. The broad OH stretch from the carboxylic acid group typically appears around 3200-3400 cm⁻¹, often overlapping with the NH stretch [20].

Stability Parameters

The stability of Boc-L-beta-homoleucine is influenced by several factors including temperature, pH, and storage conditions.

Storage Stability:

- Recommended Storage Temperature: 2-8°C [1] [2] [7]

- Long-term Stability: Stable for months to years when stored properly [5]

- Moisture Sensitivity: Should be stored in dry conditions to prevent hydrolysis [5]

Chemical Stability:

- pH Stability: Stable under neutral and mildly acidic conditions

- Thermal Stability: Stable up to approximately 150°C before Boc deprotection begins [11] [12] [13]

- Light Stability: Generally stable under normal laboratory lighting conditions

The compound demonstrates excellent stability under recommended storage conditions, maintaining its integrity for extended periods when kept at 2-8°C in a dry environment [5]. The primary degradation pathway involves the loss of the Boc protecting group under acidic conditions or elevated temperatures [11] [14].

Reactivity Assessment

Boc-L-beta-homoleucine exhibits characteristic reactivity patterns typical of protected amino acids, with the Boc group serving as a temporary protecting group for the amino functionality.

Key Reactivity Features:

- Boc Deprotection: Readily occurs under acidic conditions (TFA, HCl) or thermal conditions (>150°C) [11] [12] [13]

- Carboxylic Acid Activation: Can be activated using standard coupling reagents (EDC, HATU, DCC) for peptide bond formation [22]

- Stereochemical Stability: Maintains L-configuration under normal synthetic conditions

- Compatibility: Compatible with standard peptide synthesis conditions and protecting group strategies [22]

The compound serves as a versatile building block for β-peptide synthesis, where the additional methylene group in the backbone provides unique conformational properties compared to natural α-amino acids [22] [24]. The Boc protecting group can be selectively removed in the presence of other protecting groups, making it suitable for complex synthetic strategies [13].

Thermal Decomposition Mechanism:

The thermal decomposition of the Boc group follows a concerted mechanism involving proton transfer and elimination of isobutylene, followed by rapid decarboxylation [12]. This process is temperature-dependent and can be controlled for selective deprotection applications [13].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant